molecular formula C27H38O3 B1231254 1,25-Dihydroxy-16-ene-23-yne-vitamin D3 CAS No. 118694-43-2

1,25-Dihydroxy-16-ene-23-yne-vitamin D3

Cat. No. B1231254
CAS RN: 118694-43-2
M. Wt: 410.6 g/mol
InChI Key: JKFZMIQMKFWJAY-RQJQXFIZSA-N
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Description

Vitamin D3 Analogue ILX23-7553 is a vitamin D3 analogue with potential antineoplastic activity. ILX23-7553 binds to and activates the vitamin D receptor, a cytoplasmic polypeptide expressed in normal vitamin D responsive tissues, but also overexpressed in certain cancers including hepatocellular carcinoma and pancreatic cancer. Mediated through vitamin D receptor, this agent induces cancer cell differentiation, inhibits cancer cell growth and induces apoptosis. In addition, ILX23-7553 may also induce growth arrest and apoptosis independent of vitamin D receptor activation through mechanisms that are not fully elucidated.

Scientific Research Applications

Antineoplastic Effects

1,25-Dihydroxyvitamin D3 and its analogs have demonstrated significant antineoplastic (anti-cancer) effects on various types of cancer, including breast, prostate, and colorectal cancer. These compounds inhibit proliferation, angiogenesis, migration/invasion, and induce differentiation and apoptosis in malignant cell lines. Additionally, they influence prostaglandin synthesis and Wnt/β-catenin signaling. However, the direct use of 1,25(OH)2D3 in cancer treatment is limited due to its calcemic side effects, prompting the development of analogs with reduced side effects and enhanced antineoplastic properties (Leyssens, Verlinden, & Verstuyf, 2013).

Effects on Cell Systems

1,25-Dihydroxyvitamin D3 exerts antiproliferative effects on various cell systems and can induce differentiation in some kinds of hematopoietic cells. Its actions are mediated through the vitamin D receptor (VDR), which functions as a transcriptional factor. VDR levels can be modulated by several factors, including glucocorticoids, estrogens, retinoids, and the rate of cell proliferation (Bortman et al., 2002).

Role in Respiratory Health

Emerging research has identified the vital role of 1,25-dihydroxyvitamin D3 in respiratory health, particularly in people with asthma. Its anti-inflammatory properties and presence in multiple lung cell types suggest it may significantly impact asthma by promoting lung immunity, reducing inflammation, and enhancing the effects of exogenous steroids (Iqbal & Freishtat, 2011).

Regulation of Gene Expression in Bone Cells

1,25-Dihydroxyvitamin D3 regulates gene expression in bone cells, including osteoblasts and osteocytes, highlighting its crucial role beyond mineral metabolism. Advances in chromatin immunoprecipitation and DNA sequencing techniques have provided insights into the genomic principles of gene regulation by 1,25(OH)2D3, offering new avenues for understanding its mechanisms of action (Pike, Lee, & Meyer, 2014).

Implications in Dermatology

1,25-Dihydroxyvitamin D3 and its analogs have therapeutic potential in dermatology, particularly in the treatment of psoriasis. Its analog, 1α, 24(R)-dihydroxyvitamin D3, has been found equally effective as topical corticosteroids for psoriasis treatment, with a weaker hypercalcemic activity compared to 1α, 25(OH)2D3, making it suitable for lesions where other treatments may cause irritant dermatitis (Nishimura et al., 1993).

properties

CAS RN

118694-43-2

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H38O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-12,18,22,24-25,28-30H,2,7-9,13,15-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,24+,25+,27-/m1/s1

InChI Key

JKFZMIQMKFWJAY-RQJQXFIZSA-N

Isomeric SMILES

C[C@H](CC#CC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES

CC(CC#CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CC#CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

synonyms

1,25(OH)2-16-ene-23-yne-D3
1,25-(OH)2-16ene-23yne-D3
1,25-dihydroxy-16-ene-23-yne-vitamin D3
1,25-dihydroxy-delta(16)-23-yne-vitamin D3
1alpha,25-dihydroxy-16-ene-23-yne-20-epi-vitamin D(3)
1alpha,25-dihydroxy-16ene, 23yne-vitamin D3
Ro 23-7553
Ro 23-7553, (3beta,5Z,7E)-isomer
Ro-23-7553

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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